cis-4-(Methylamino)cyclohexanecarboxylic acid hydrochloride cis-4-(Methylamino)cyclohexanecarboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 2206112-18-5
VCID: VC11693038
InChI: InChI=1S/C8H15NO2.ClH/c1-9-7-4-2-6(3-5-7)8(10)11;/h6-7,9H,2-5H2,1H3,(H,10,11);1H
SMILES: CNC1CCC(CC1)C(=O)O.Cl
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67 g/mol

cis-4-(Methylamino)cyclohexanecarboxylic acid hydrochloride

CAS No.: 2206112-18-5

Cat. No.: VC11693038

Molecular Formula: C8H16ClNO2

Molecular Weight: 193.67 g/mol

* For research use only. Not for human or veterinary use.

cis-4-(Methylamino)cyclohexanecarboxylic acid hydrochloride - 2206112-18-5

Specification

CAS No. 2206112-18-5
Molecular Formula C8H16ClNO2
Molecular Weight 193.67 g/mol
IUPAC Name 4-(methylamino)cyclohexane-1-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C8H15NO2.ClH/c1-9-7-4-2-6(3-5-7)8(10)11;/h6-7,9H,2-5H2,1H3,(H,10,11);1H
Standard InChI Key SGUGAMTZUIWDBI-UHFFFAOYSA-N
SMILES CNC1CCC(CC1)C(=O)O.Cl
Canonical SMILES CNC1CCC(CC1)C(=O)O.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound has the molecular formula C₈H₁₆ClNO₂ and a molecular weight of 193.67 g/mol. Its IUPAC name is 4-(methylamino)cyclohexane-1-carboxylic acid hydrochloride, reflecting the presence of a methylamino group at the fourth position of the cyclohexane ring and a carboxylic acid group at the first position, with a hydrochloride counterion.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number2206112-18-5
Molecular FormulaC₈H₁₆ClNO₂
Molecular Weight193.67 g/mol
SMILESCNC1CCC(CC1)C(=O)O.Cl
InChI KeySGUGAMTZUIWDBI-UHFFFAOYSA-N

Stereochemical Configuration

The cis designation indicates that the methylamino and carboxylic acid groups reside on the same face of the cyclohexane ring. This spatial arrangement influences its reactivity and biological activity, as demonstrated in comparative studies with trans isomers .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of cis-4-(methylamino)cyclohexanecarboxylic acid hydrochloride typically involves:

  • Ring Hydrogenation: Reduction of aromatic precursors like terephthalic acid derivatives to form the cyclohexane backbone .

  • Functional Group Interconversion: Conversion of hydroxymethyl groups to aminomethyl groups via nucleophilic substitution or reductive amination .

  • Hydrochloride Formation: Treatment with hydrochloric acid to stabilize the amine group.

A patented method highlights the use of 4-(hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexanecarboxylate as a starting material, which undergoes hydrolysis and amination to yield the target compound . Industrial processes often employ continuous flow reactors to optimize yield and purity.

Challenges in Stereoselectivity

Achieving high cis selectivity requires precise control over reaction conditions. For example, catalytic hydrogenation of nitro groups in aromatic precursors favors trans isomers unless chiral catalysts or steric directing groups are used .

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a building block for Janus Kinase (JAK) inhibitors and other kinase-targeted therapies . Its cis configuration improves binding affinity to enzyme active sites compared to trans analogs .

Polymer Modifiers

Incorporating cis-4-(methylamino)cyclohexanecarboxylic acid into polyamides enhances thermal stability and mechanical strength, as noted in patents describing its use in high-performance polymers .

Comparative Analysis of Cis vs. Trans Isomers

Reactivity Differences

  • Cis Isomers: Exhibit higher dipole moments due to proximal functional groups, favoring interactions with polar substrates .

  • Trans Isomers: Lower steric hindrance enables faster reaction kinetics in non-polar environments .

Table 2: Cis vs. Trans Isomer Properties

PropertyCis IsomerTrans Isomer
Melting PointHigherLower
Solubility in WaterModerateLow
Biological ActivityEnhanced bindingReduced affinity

Future Research Directions

  • Stereoselective Synthesis: Developing chiral catalysts to improve cis isomer yields .

  • Pharmacokinetic Studies: Investigating in vivo metabolism and toxicity profiles.

  • Material Science Applications: Exploring its role in biodegradable polymers .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator